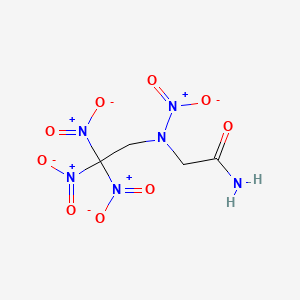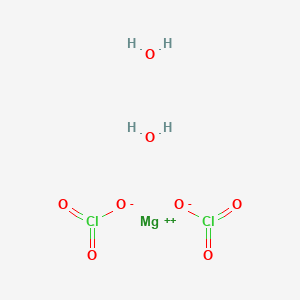
Magnesium chlorate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chlorate dihydrate is an inorganic compound with the chemical formula Mg(ClO₃)₂·2H₂O . It is a crystalline solid that is highly soluble in water. This compound is primarily used as an oxidizing agent in various chemical reactions and has applications in both industrial and laboratory settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium chlorate dihydrate can be synthesized through the reaction of magnesium hydroxide with chloric acid. The reaction is as follows:
Mg(OH)2+2HClO3→Mg(ClO3)2+2H2O
The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline dihydrate form.
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide with chloric acid. The reaction is similar to the laboratory synthesis but is conducted on a larger scale. The reaction mixture is then concentrated and crystallized to obtain the dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium chlorate dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to magnesium chloride and oxygen gas.
Decomposition: Upon heating, it decomposes to produce magnesium chloride and oxygen gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.
Decomposition: Heating the compound to temperatures above 300°C will cause it to decompose.
Major Products Formed
Oxidation: The major products are oxidized organic compounds and magnesium chloride.
Reduction: The major products are magnesium chloride and water.
Decomposition: The major products are magnesium chloride and oxygen gas.
Applications De Recherche Scientifique
Magnesium chlorate dihydrate has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: Used in the production of other chemicals and as a bleaching agent in the paper and textile industries.
Mécanisme D'action
The mechanism by which magnesium chlorate dihydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, leading to their oxidation. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved include the oxidation of organic and inorganic compounds, leading to the formation of new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium chlorate: Similar oxidizing properties but different solubility and reactivity.
Potassium chlorate: Also a strong oxidizing agent but has different thermal stability.
Calcium chlorate: Similar applications but different solubility and reactivity.
Uniqueness
Magnesium chlorate dihydrate is unique due to its specific solubility, reactivity, and the presence of magnesium ions, which can have additional effects in certain reactions. Its dihydrate form also makes it distinct from other chlorates, providing different physical and chemical properties.
Propriétés
Formule moléculaire |
Cl2H4MgO8 |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
magnesium;dichlorate;dihydrate |
InChI |
InChI=1S/2ClHO3.Mg.2H2O/c2*2-1(3)4;;;/h2*(H,2,3,4);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
YTXOASNCVSJHNM-UHFFFAOYSA-L |
SMILES canonique |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


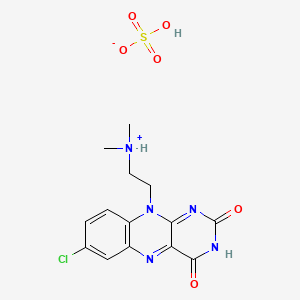
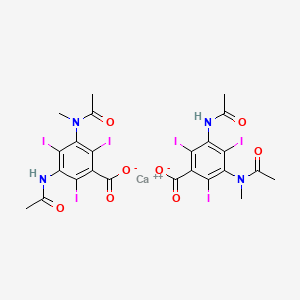
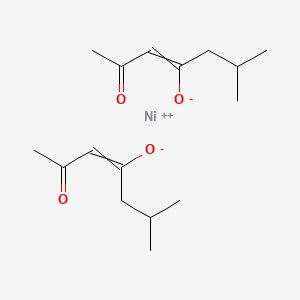
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
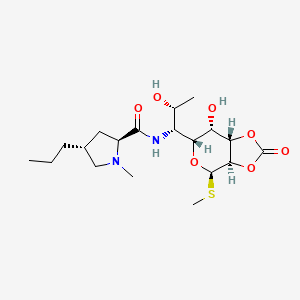
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
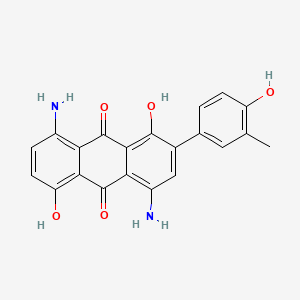
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
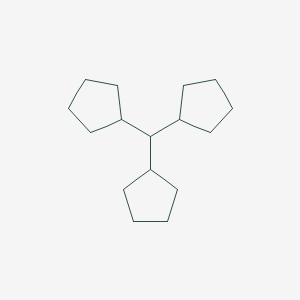
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
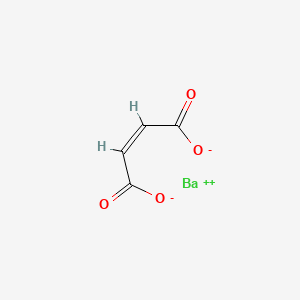
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
